Syn/anti-6ss-Hydroxy-norgestimate is a compound derived from norgestimate, a synthetic progestin used primarily in hormonal contraceptives. This compound is characterized by its unique stereochemistry, which influences its pharmacological properties and biological activity. Norgestimate itself is a derivative of 19-nor-testosterone and is known for its ability to prevent ovulation and regulate menstrual cycles.
Norgestimate and its derivatives, including syn/anti-6ss-Hydroxy-norgestimate, are synthesized through various chemical processes involving the modification of steroid frameworks. The compound's synthesis is often explored in academic research, focusing on optimizing yields and understanding its biological interactions.
Syn/anti-6ss-Hydroxy-norgestimate can be classified as a progestin, specifically a synthetic derivative of the natural hormone progesterone. It falls under the broader category of steroidal hormones and is utilized in contraceptive formulations.
The synthesis of syn/anti-6ss-Hydroxy-norgestimate typically involves several key steps:
The reaction conditions for synthesizing syn/anti-6ss-Hydroxy-norgestimate may include varying concentrations of reactants and solvents to optimize yields. For example, increasing the amount of hydroxylamine can enhance the formation of desired oxime products .
Syn/anti-6ss-Hydroxy-norgestimate features a steroidal backbone with specific hydroxyl groups that define its activity. The stereochemistry at the 6th position plays a crucial role in its biological function.
Syn/anti-6ss-Hydroxy-norgestimate participates in various chemical reactions typical of steroid derivatives:
The stability and reactivity of syn/anti-6ss-Hydroxy-norgestimate are influenced by the presence of functional groups that can engage in hydrogen bonding or participate in electrophilic attacks during chemical transformations .
The mechanism by which syn/anti-6ss-Hydroxy-norgestimate exerts its effects involves binding to progesterone receptors in target tissues, leading to:
Studies have shown that norgestimate and its derivatives exhibit high affinity for progesterone receptors, influencing gene expression related to reproductive functions .
Characterization studies using techniques like NMR and mass spectrometry provide insights into molecular stability and purity levels essential for pharmaceutical applications .
Syn/anti-6ss-Hydroxy-norgestimate has several important applications:
This compound exemplifies how modifications to steroid structures can lead to significant changes in biological activity, making it a valuable subject for ongoing research within medicinal chemistry and pharmacology .
syn/anti-6β-Hydroxy-norgestimate (CAS 108434-19-1) is a stereochemically complex metabolite of the progestin norgestimate. Its systematic name reflects critical structural features: a hydroxy group at the 6β position of the steroid nucleus and an oxime group at C3, which exhibits syn/anti isomerism. The molecular formula is C23H31NO4, with a molar mass of 369.50 g/mol for the base structure. As a polar derivative, it arises from hydroxylation of norgestimate (C23H31NO3), enhancing water solubility [1] [2] [4].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 108434-19-1 |
Molecular Formula | C23H31NO4 |
IUPAC Name | [(3E/Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-(hydroxyimino)-6-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
Synonyms | 13-Ethyl-6β,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one oxime |
Stereochemical Notes | 6β-hydroxy configuration; syn/anti isomers at C3 oxime |
The structural classification places it within the 19-norprogesterone derivatives, characterized by:
Norgestimate’s development (patented 1965, introduced 1986) marked the "third-generation" of progestins designed to minimize androgenic side effects. The discovery of its 6β-hydroxy metabolite followed in the late 1980s, coinciding with advances in steroid metabolism research. This period emphasized:
The 6β-hydroxy configuration is biologically critical due to:
Table 2: Stereochemical Impact on Pharmacological Parameters
Stereochemical Feature | Biological Consequence | Experimental Evidence |
---|---|---|
6β-OH vs. 6α-OH | 6β: 90% lower PR binding affinity vs. 6α: 70% reduction | Radioligand binding assays [6] |
syn-Oxime (E) | Enhanced crystallinity; lower solubility | X-ray diffraction studies [4] |
anti-Oxime (Z) | Predominant isomer (75%) in aqueous media | NMR spectroscopy in D2O [4] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: